molecular formula C18H28ClN3O5 B13838796 1-Keto Bambuterol Hydrochloride

1-Keto Bambuterol Hydrochloride

Cat. No.: B13838796
M. Wt: 401.9 g/mol
InChI Key: VYDQYTSZKMRUCV-UHFFFAOYSA-N
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Description

1-Keto Bambuterol Hydrochloride is a chemical derivative of Bambuterol, a known prodrug of the beta-2 adrenergic receptor agonist terbutaline. As a research compound, it is of significant interest in metabolic and enzymatic studies, particularly in investigating the pathway through which Bambuterol is hydrolyzed to its active form by the enzyme butyrylcholinesterase (BChE). Bambuterol itself is a potent pseudo-irreversible inhibitor of BChE, and its derivatives are explored in the context of designing selective BChE inhibitors. Selective inhibition of BChE over acetylcholinesterase (AChE) is a prominent strategy in neuroscience research for investigating potential therapeutic approaches for neurodegenerative conditions like Alzheimer's disease, as it may increase acetylcholine levels in the brain with a potentially more favorable side effect profile. Consequently, this compound serves as a valuable intermediate and tool compound for researchers developing and characterizing novel cholinesterase inhibitors for central nervous system (CNS) applications. Its structure, related to Bambuterol and the drug rivastigmine, makes it a point of interest in medicinal chemistry for building hybrid molecules aimed at enhancing selectivity and potency for BChE.

Properties

Molecular Formula

C18H28ClN3O5

Molecular Weight

401.9 g/mol

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C18H27N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,19H,11H2,1-7H3;1H

InChI Key

VYDQYTSZKMRUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Purification Techniques

  • Crystallization : This method is effective for obtaining high-purity compounds. Solvents like ethyl acetate or toluene can be used for crystallization.
  • Chromatography : Techniques such as column chromatography might be employed for further purification if necessary.

Yield Expectations

The yield of this compound would likely vary based on the specific synthesis route and conditions used. For similar compounds, yields can range from 10% to 70% depending on the complexity of the synthesis.

Research Findings and Data

While specific data for this compound is limited, research on related compounds provides valuable insights into potential synthesis challenges and opportunities.

Synthesis Challenges

  • Stereochemistry : The introduction of a keto group and ensuring correct stereochemistry can be challenging, requiring careful selection of reagents and conditions.
  • Purification : Achieving high purity is crucial for pharmaceutical applications, necessitating efficient purification techniques.

Analytical Techniques

  • NMR and HRMS : These spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
  • Chiral HPLC : For chiral compounds, this method is used to determine enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: 1-Keto Bambuterol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Keto Bambuterol Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

1-Keto Bambuterol Hydrochloride exerts its effects primarily through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscles and inhibition of the release of mediators of immediate hypersensitivity from mast cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Bambuterol Hydrochloride vs. Terbutaline
  • Structural Relationship: Bambuterol Hydrochloride is a prodrug of Terbutaline, with two dimethylcarbamate groups added to the phenolic hydroxyl groups of Terbutaline to enhance lipophilicity and prolong action .
  • Pharmacokinetics :

    Parameter Bambuterol Hydrochloride Terbutaline
    Bioavailability ~20% (oral) ~15% (oral)
    Half-life ~22 hours ~3–4 hours
    Metabolism Hydrolysis to Terbutaline Direct β2 agonism

    Bambuterol’s extended half-life allows once-daily dosing, whereas Terbutaline requires multiple doses .

Bambuterol Hydrochloride vs. Montelukast Sodium
  • Mechanism : Bambuterol (β2 agonist) vs. Montelukast (leukotriene receptor antagonist).
  • Analytical Co-determination :

    Method Retention Time (min) Linear Range (µg/mL)
    RP-HPLC BBM: 5.8; MTK: 21.2 BBM: 6.25–37.5; MTK: 0.25–0.75
    Derivative Spectrophotometry BBM: 258.4 nm; MTK: 241 nm BBM: 10–80; MTK: 10–60

    Co-formulated tablets use these methods for quality control due to complementary mechanisms in asthma management .

Bambuterol Hydrochloride vs. Other β2 Agonists (e.g., Salmeterol)
  • Duration of Action : Bambuterol (24 hours) vs. Salmeterol (12 hours).
  • Prodrug Status : Bambuterol requires metabolic activation, whereas Salmeterol is active upon administration .

Pharmacodynamic and Toxicological Comparisons

Anti-inflammatory and Antimicrobial Activity
Butyrylcholinesterase (BChE) Inhibition

Bambuterol Hydrochloride is identified as a potent BChE inhibitor (IC50: ~0.5 µM), sharing structural clusters with carvedilol metabolites and isoxsuprine . This contrasts with Terbutaline, which lacks significant BChE activity.

Analytical Method Comparisons

Compound Method Key Parameters Reference
Bambuterol HCl 1H-NMR Recovery: 99.1–100.0%
Terbutaline Spectrofluorimetry Recovery: 98.0–101.6%
Montelukast Sodium RP-UPLC Resolution >31 (vs. BBM)

Q & A

Q. What analytical methods are recommended for quantifying 1-Keto Bambuterol Hydrochloride in the presence of degradation products like Terbutaline?

To resolve overlapping spectral peaks between this compound and its degradation byproducts, a validated spectrophotometric method manipulating ratio spectra can be employed. This approach uses derivative transformations to isolate the target compound's signal, enabling accurate quantification even in complex matrices. For example, Lamie (2015) demonstrated this method’s efficacy using HPLC with solid-phase extraction for urine samples .

Q. How should this compound be stored to prevent degradation during experimental use?

Store the compound as a solid at -20°C in airtight, light-resistant containers. Solutions prepared in DMSO or ethanol should be aliquoted and kept at -80°C to minimize hydrolysis or thermal degradation. Avoid repeated freeze-thaw cycles, as they can compromise stability .

Q. What are the structural analogs of this compound and their research applications?

Key analogs include:

CompoundResearch Application
BambuterolLong-acting β2-adrenergic receptor studies
SalbutamolShort-acting agonist comparisons
FormoterolRapid-onset/long-duration mechanism analysis

These analogs are used in comparative studies to assess receptor binding kinetics and metabolic stability .

Q. What are the critical considerations for synthesizing this compound?

Optimize multi-step organic synthesis by:

  • Controlling reaction temperatures (e.g., 0–5°C for oxidation steps).
  • Using catalysts like potassium permanganate for selective ketone formation.
  • Purifying intermediates via column chromatography to eliminate byproducts.
    Detailed protocols are available for isotope-labeled variants (e.g., 1-Keto Bambuterol-d9), which share similar synthetic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological classification of Bambuterol Hydrochloride as a β-adrenergic agonist versus antagonist?

Discrepancies (e.g., agonist in vs. antagonist in ) arise from assay-specific conditions (e.g., receptor subtype selectivity, tissue preparation). To clarify:

  • Conduct cAMP accumulation assays in HEK-293 cells expressing β2-adrenergic receptors.
  • Perform functional studies (e.g., bronchial smooth muscle relaxation).
  • Validate purity via NMR and HPLC to rule out impurity-driven effects .

Q. What experimental designs are optimal for tracking this compound’s metabolic pathways in pharmacokinetic studies?

Use stable isotope-labeled analogs (e.g., 1-Keto Bambuterol-d9) with LC-MS/MS to trace metabolites without pharmacological interference. Key steps:

  • Administer the labeled compound in vivo or in hepatocyte models.
  • Monitor isotopic ratios in plasma/urine to identify phase I/II metabolites.
  • Cross-reference with cytochrome P450 inhibition assays to pinpoint metabolic enzymes involved .

Q. How do formulation variables (e.g., oxygen flow, nebulizer type) impact aerosol delivery of this compound in inhalation studies?

Aerosol delivery efficiency depends on:

  • Nebulizer design : Vibrating mesh nebulizers yield higher respirable fractions than jet nebulizers.
  • Oxygen flow rates : Optimal flow (6–8 L/min) minimizes particle aggregation.
  • Chamber compatibility : Valved holding chambers reduce drug loss during exhalation.
    Validate delivery using HPLC with internal standards (e.g., salbutamol) for precise quantification .

Q. What strategies mitigate cytochrome P450-mediated drug interactions when studying this compound?

To address CYP450 interactions (e.g., ):

  • Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatic microsomal assays.
  • Measure metabolic clearance rates using LC-MS.
  • Use primary hepatocytes to assess time-dependent inhibition (TDI) potential.

Q. How can researchers reconcile conflicting ecotoxicity data for this compound in aquatic models?

Discrepancies in aquatic toxicity (e.g., vs. 21) may stem from:

  • Test organism sensitivity : Use standardized models (e.g., Daphnia magna) for LC50 comparisons.
  • Exposure duration : Acute vs. chronic studies (e.g., 48-hour vs. 21-day assays).
  • Analytical validation : Confirm compound stability in water via UV-HPLC to rule out degradation artifacts .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on this compound’s solubility and dispersity?

Conflicting solubility data (e.g., "slightly soluble in methanol" in vs. no data in ) necessitate:

  • Standardized protocols : Use USP dissolution apparatus with controlled pH/temperature.
  • Dynamic light scattering (DLS) : Measure particle size distribution in suspension.
  • QC validation : Cross-check with independent labs using identical lots .

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